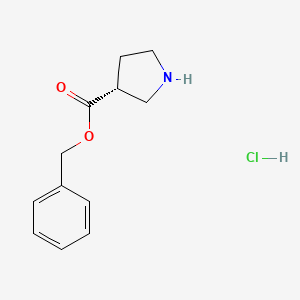
2,5-Dibromo-3-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F. It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted at the 2, 5, and 3 positions, respectively. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 3-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,5-Dibromo-3-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-1-fluoro-3-methylbenzene
- 3,5-Dibromo-2-fluorotoluene
- 2-Bromo-3-fluorotoluene
Uniqueness
2,5-Dibromo-3-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required .
Properties
Molecular Formula |
C7H5Br2F |
|---|---|
Molecular Weight |
267.92 g/mol |
IUPAC Name |
2,5-dibromo-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 |
InChI Key |
OFUAPBKAKZQRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)





![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


